3,12-Tridecadienenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

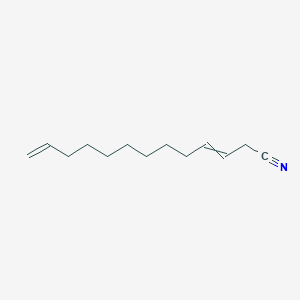

3,12-Tridecadienenitrile is a chemical substance with the molecular formula C13H21N . It is also known by the name MANDARIL . It is used as a fragrance agent and has a mandarin type odor .

Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C13H21N . The exact structure would be determined by the arrangement of these atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound appears as a colorless to pale yellow clear liquid . It has a boiling point of 288.31 °C at 760.00 mm Hg, a vapor pressure of 0.002000 mmHg at 25.00 °C, and a flash point of 133.40 °C . It is soluble in alcohol and slightly soluble in water (1.702 mg/L at 25 °C) .Scientific Research Applications

Click Chemistry in Drug Discovery Click chemistry, including the use of compounds like 3,12-Tridecadienenitrile, is increasingly utilized in drug discovery. This approach involves reliable chemical transformations and is applied in various aspects such as combinatorial chemistry, proteomics, and DNA research. The triazole products formed in these reactions are significant for their biological interactions (Kolb & Sharpless, 2003).

Environmental Tracers in Groundwater Studies Environmental tracers like this compound are employed to analyze groundwater mixing and contamination. Such studies help in understanding the evolution of groundwater and the impact of agricultural practices on nitrate concentration in water sources (Koh et al., 2006).

Investigating Photovoltaic Devices Research on triiodide/iodide, involving compounds such as this compound, plays a crucial role in understanding the kinetics of photovoltaic devices. Insights into these processes are essential for developing efficient electrode materials for solar energy applications (Wang et al., 2016).

Proteomics and Molecular Biology In molecular biology, techniques like Tricine–SDS-PAGE, which may use this compound derivatives, are crucial for protein separation and analysis. This method is especially beneficial for studying small proteins and hydrophobic proteins (Schägger, 2006).

Supramolecular Chemistry Research in supramolecular chemistry explores the interactions of triazoles, which can be synthesized using this compound. These interactions have diverse applications in coordination chemistry and anion recognition, demonstrating the versatility of triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).

Tritium Labeling in Pharmaceutical Research Tritium labeling, a process that might involve this compound, is essential in pharmacokinetic and pharmacodynamic studies of drugs. This technique enables the tracing of drug molecules without significantly altering their structure or function (Yu et al., 2016).

Lanthanide-Based Organic-Inorganic Hybrid Phosphors The development of lanthanide-based organic-inorganic hybrid materials, potentially utilizing this compound, is a growing field. These materials are crucial for applications in lighting, integrated optics, solar cells, and biomedicine due to their versatile and multifunctional properties (Carlos et al., 2011).

Properties

CAS No. |

134769-33-8 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(3E)-trideca-3,12-dienenitrile |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |

InChI Key |

DBWSGRFEGVADLQ-ZHACJKMWSA-N |

Isomeric SMILES |

C=CCCCCCCC/C=C/CC#N |

SMILES |

C=CCCCCCCCC=CCC#N |

Canonical SMILES |

C=CCCCCCCCC=CCC#N |

| 134769-33-8 | |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)